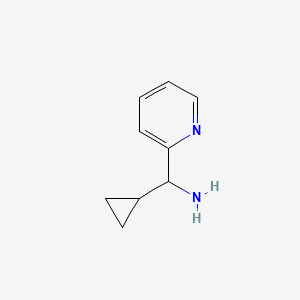

Cyclopropyl(pyridin-2-yl)methanamine

Overview

Description

Cyclopropyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.20 g/mol . This compound is also known by other names such as 1-Cyclopropyl-1-(2-pyridyl)methylamine and (S)-cyclopropyl (pyridin-2-yl)methanamine .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study reported the synthesis of 2-(pyridin-2-yl) pyrimidine derivatives and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methanamine group which is further attached to a pyridin-2-yl group . The InChI code for this compound is InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Scientific Research Applications

Anticonvulsant Potential

Cyclopropyl(pyridin-2-yl)methanamine derivatives have been explored for their anticonvulsant activities. A study by Pandey & Srivastava (2011) synthesized novel schiff bases of 3-aminomethyl pyridine and evaluated their anticonvulsant properties. Several compounds showed significant seizure protection, indicating potential application in anticonvulsant therapies.

Antiviral Activities

The antiviral properties of this compound derivatives have been investigated. Kolocouris et al. (1994) synthesized a series of aminoadamantane derivatives and evaluated their effects against a range of viruses, including influenza A. Some compounds showed significant inhibition of influenza A virus, suggesting a specific anti-influenza A virus application (Kolocouris et al., 1994).

Catalytic Applications

Roffe et al. (2016) investigated the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for catalytic applications. These compounds underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, showing good activity and selectivity in catalytic processes (Roffe et al., 2016).

Anticancer Activity

In the field of oncology, this compound derivatives have shown promising results. Mbugua et al. (2020) reported new palladium and platinum complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine. These complexes demonstrated significant anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).

Imaging and Photocytotoxicity

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were synthesized by Basu et al. (2014). These complexes showed significant photocytotoxicity in red light, making them useful in cellular imaging and potential therapeutic applications (Basu et al., 2014).

Synthesis and Structural Analysis

Li Ping-hua (2010) focused on the synthesis and characterisation of N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine, a related compound. The study provided insights into the photophysical behaviors of the ligand, contributing to understanding the structural and functional properties of these compounds (Li Ping-hua, 2010).

Safety and Hazards

Future Directions

The development of Cyclopropyl(pyridin-2-yl)methanamine and its derivatives as potential therapeutic agents is a promising area of research . For instance, they could be developed as novel and selective TRPV3 antagonists . Another study suggested that these compounds might be developed as novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

Cyclopropyl(pyridin-2-yl)methanamine is a chemical compound that has been used in various chemical reactions . .

Mode of Action

It has been used in oxidation reactions of primary and secondary amines to their corresponding aldehydes and ketones . This suggests that this compound may interact with its targets by participating in oxidation reactions.

Biochemical Pathways

Given its role in oxidation reactions, it may be involved in pathways related to the metabolism of amines .

Result of Action

Given its role in oxidation reactions, it may influence the cellular concentrations of amines and their corresponding aldehydes and ketones .

Action Environment

Like many chemical reactions, the oxidation reactions it participates in may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Properties

IUPAC Name |

cyclopropyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYIHZIVTALTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397921 | |

| Record name | cyclopropyl(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535925-68-9 | |

| Record name | cyclopropyl(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)